
Methyl 4-amino-3-(butylamino)benzoate
Overview
Description
Methyl 4-amino-3-(butylamino)benzoate is an organic compound with the molecular formula C12H18N2O2. It is a derivative of benzoic acid and is characterized by the presence of both amino and butylamino groups attached to the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(butylamino)benzoate typically involves the following steps:
Nitration: The starting material, 4-nitrobenzoic acid, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using hydrogenation in the presence of a palladium catalyst.
Alkylation: The amino group is alkylated with butylamine to introduce the butylamino group.
Esterification: Finally, the carboxylic acid group is esterified with methanol to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and automated esterification processes enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(butylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Halogenation can be carried out using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Methyl 4-amino-3-(butylamino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-(butylamino)benzoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cell membrane receptors, altering signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-3-methylbenzoate
- Methyl 4-amino-3-ethylbenzoate
- Methyl 4-amino-3-propylbenzoate
Uniqueness
Methyl 4-amino-3-(butylamino)benzoate is unique due to the presence of both amino and butylamino groups, which confer distinct chemical properties. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds that lack one of these functional groups .
Biological Activity
Methyl 4-amino-3-(butylamino)benzoate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound is characterized by the presence of an amino group and a butylamino group attached to a benzoate moiety. The structural formula can be represented as follows:
This structure contributes to its interaction with various biological targets, enhancing its therapeutic potential.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in the body. The amino groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. Notably, the compound has been studied for its potential as a local anesthetic, exhibiting properties that may allow it to block nerve conduction effectively.
Local Anesthetic Properties
Research indicates that this compound exhibits significant local anesthetic activity. Comparative studies have shown that it may be more effective than traditional agents while maintaining lower toxicity levels. In a study evaluating various benzoate derivatives, this compound demonstrated promising results in terms of surface anesthesia and infiltration anesthesia efficacy.
Antimicrobial and Anticancer Activities
In addition to its anesthetic properties, this compound has also been investigated for antimicrobial and anticancer activities. Preliminary findings suggest that it may inhibit the growth of certain bacterial strains and exhibit cytotoxic effects against cancer cell lines.
Comparative Studies
To better understand the efficacy of this compound, it is useful to compare it with other structurally similar compounds. The following table summarizes key characteristics and biological activities of related compounds:
Compound Name | Local Anesthetic Activity | Antimicrobial Activity | Unique Aspects |
---|---|---|---|
This compound | High | Moderate | Lower toxicity compared to traditional anesthetics |
Tetracaine | High | Low | Established clinical use |
Pramocaine | Moderate | Moderate | Lower toxicity compared to traditional agents |
Methyl 4-amino-3-methylbenzoate | Moderate | High | Less sterically hindered than butyl variant |
Case Studies
- Local Anesthetic Efficacy : In a study comparing various benzoate derivatives, this compound was found to provide effective local anesthesia with a lower incidence of side effects compared to tetracaine and pramocaine. The study utilized surface anesthesia tests on animal models, demonstrating significant pain relief at lower doses .
- Anticancer Activity : A separate investigation into the anticancer properties of this compound revealed that it significantly inhibited cell proliferation in several cancer cell lines. The IC50 values were comparable to those of established chemotherapeutics, indicating potential for further development as an anticancer agent .
Properties
IUPAC Name |
methyl 4-amino-3-(butylamino)benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-4-7-14-11-8-9(12(15)16-2)5-6-10(11)13/h5-6,8,14H,3-4,7,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOVLCJDICCMPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=CC(=C1)C(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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